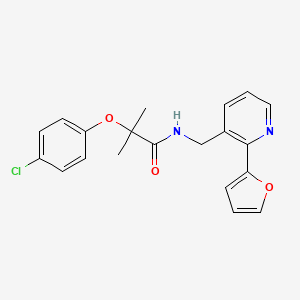
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase, which is a key regulator of cell division. The compound was first synthesized in 2006, and since then, it has been extensively studied for its potential applications in cancer research.
Mechanism of Action
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide works by binding to the ATP-binding site of Aurora A kinase, which prevents its activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to have selective inhibitory effects on Aurora A kinase, with little or no activity against other kinases. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical models, 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to induce tumor regression and inhibit metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. Another advantage is its good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its low yield in synthesis, which can make it expensive to produce in large quantities.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its effects on other types of cancer, such as leukemia or lymphoma. Additionally, further studies are needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide and improve its yield.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The final product is obtained through a reaction between 2-(4-chlorophenoxy)acetamide and 2-(furan-2-yl)pyridine-3-methanol, followed by a series of purification steps. The overall yield of the synthesis is around 10%.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been studied for its potential applications in cancer research, particularly in the treatment of solid tumors. Aurora A kinase is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide has been shown to be effective in preclinical models of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)23-13-14-5-3-11-22-18(14)17-6-4-12-25-17/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYMDBRPUTUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)

![N-[2-(Cyclohexen-1-yl)-2-methylpropyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2785349.png)
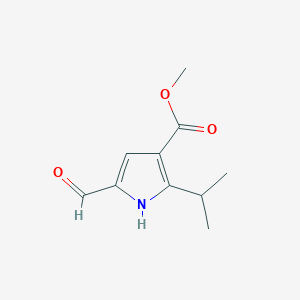

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2785358.png)
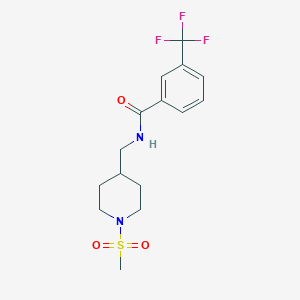
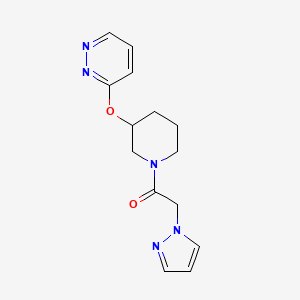
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2785366.png)
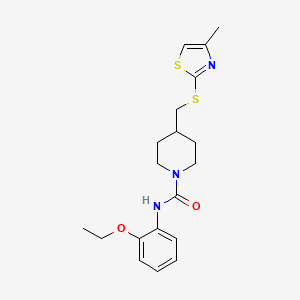
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2785369.png)
